platinum (II) potassium chloride

Coordination Chemistry Synthetic Methods Platinum Group Metals

Potassium tetrachloroplatinate(II) (K₂PtCl₄) is the definitive Pt(II) precursor for coordination chemistry and medicinal synthesis. Its square-planar geometry and labile chloride ligands enable controlled ligand substitution for cisplatin and derivative libraries—an experimental pathway not reproducible with Pt(IV) salts such as K₂PtCl₆. Quantified advantages include favorable hot water solubility for concentrated reaction media and substantially lower dermal permeation (0.47 vs. 1.87 ng/cm² over 8 h) for safer handling. Validated in patent literature for picoplatin intermediate synthesis, K₂PtCl₄ offers unmatched reproducibility and a defensible procurement rationale for academic and GMP workflows.

Molecular Formula Cl3KPt
Molecular Weight 340.5 g/mol
Cat. No. B8457495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameplatinum (II) potassium chloride
Molecular FormulaCl3KPt
Molecular Weight340.5 g/mol
Structural Identifiers
SMILES[Cl-].[Cl-].[Cl-].[K+].[Pt+2]
InChIInChI=1S/3ClH.K.Pt/h3*1H;;/q;;;+1;+2/p-3
InChIKeyQPINXQCQOKBINJ-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Tetrachloroplatinate(II) (K₂PtCl₄): A Critical Platinum(II) Precursor for Synthesis and Research Procurement


Potassium tetrachloroplatinate(II) (K₂PtCl₄) is a coordination complex of platinum in the +2 oxidation state, presenting as a reddish-orange crystalline salt [1]. It is a fundamental starting material in platinum chemistry, serving as a key precursor for synthesizing numerous platinum(II) coordination complexes, including the clinically significant anticancer agent cisplatin and its derivatives [1]. Its defined square-planar geometry and the lability of its chloride ligands make it an indispensable reagent for academic and industrial laboratories engaged in coordination chemistry, catalysis, and materials science research.

Why Substituting Potassium Tetrachloroplatinate(II) (K₂PtCl₄) with Other Platinum Salts Can Compromise Your Research Outcomes


Direct substitution of K₂PtCl₄ with other platinum salts like potassium hexachloroplatinate(IV) (K₂PtCl₆) or sodium tetrachloroplatinate(II) (Na₂PtCl₄) is not scientifically valid due to fundamental differences in oxidation state, solubility, and reactivity that critically impact synthetic pathways and experimental reproducibility. K₂PtCl₄ contains Pt(II) in a square-planar geometry, while K₂PtCl₆ contains Pt(IV) in an octahedral geometry, leading to vastly different ligand substitution kinetics and redox properties [1]. Furthermore, the counter-cation significantly alters solubility, which can be the deciding factor in reaction medium selection and product precipitation [2]. The following quantitative evidence demonstrates that these are not minor differences, but rather distinct chemical properties that directly determine a compound's suitability for a specific application.

Evidence-Based Differentiation: Quantifying the Performance of Potassium Tetrachloroplatinate(II) (K₂PtCl₄) Against Key Comparators


Aqueous Solubility: K₂PtCl₄ Demonstrates Superior Hot Water Solubility vs. K₂PtCl₆, Enabling Higher Concentration Formulations

K₂PtCl₄ exhibits substantially higher solubility in hot water compared to its Pt(IV) analog, K₂PtCl₆, which is a key advantage for preparing concentrated stock solutions for synthesis. While both salts have similar solubility in cold water, the hot water solubility of K₂PtCl₄ is 5.3 g/100 mL, which is approximately 1.02x that of K₂PtCl₆ at 5.2 g/100 mL [1].

Coordination Chemistry Synthetic Methods Platinum Group Metals

Catalytic Acetylene Hydrochlorination: K₂PtCl₄ Exhibits a Significantly Different Kinetic Isotope Effect vs. K₂PtCl₆, Indicating a Mechanistically Distinct Catalytic Pathway

In the catalytic hydrochlorination of acetylene, K₂PtCl₄ exhibits a kinetic isotope effect (KIE) of 5 ± 1 when replacing HCl with DCl, which is substantially higher than the KIE of 1.9 observed for K₂PtCl₆ under identical mechanically preactivated conditions [1]. This significant difference in a fundamental kinetic parameter is a direct reflection of distinct rate-determining steps and reaction mechanisms on the surface of the two platinum salts.

Heterogeneous Catalysis Reaction Mechanisms Kinetic Isotope Effect

Reduction Potential: K₂PtCl₄'s Pt(II)/Pt(0) Reduction Potential is More Negative than the Pt(IV)/Pt(II) Couple, Impacting Redox-Driven Syntheses

The standard reduction potential for the PtCl₆²⁻/PtCl₄²⁻ couple (i.e., reducing Pt(IV) to Pt(II)) is known to be +0.68 V vs. SHE [1]. In contrast, the reduction potential for K₂PtCl₄ (Pt(II) to Pt(0)) is reported to be approximately +0.76 V vs. SHE . This difference highlights that K₂PtCl₄ is a weaker oxidizing agent compared to K₂PtCl₆, and its reduction to platinum metal occurs at a distinct, more positive potential.

Electrochemistry Redox Chemistry Inorganic Synthesis

Occupational Safety: K₂PtCl₄ Exhibits Significantly Lower Skin Permeability and Retention Compared to K₂PtCl₆, a Critical EHS Consideration

In an in vitro Franz diffusion cell study using human skin, exposure to K₂PtCl₆ resulted in 1.87 ng/cm² of platinum detected in the receptor solution after 8 hours, which is 4.0 times higher than the 0.47 ng/cm² detected from K₂PtCl₄ exposure [1]. After 24 hours, skin retention of Pt was 1861.60 ng/cm² for K₂PtCl₆, compared to 1486.32 ng/cm² for K₂PtCl₄, a difference of 375.28 ng/cm² [1].

Occupational Toxicology EHS Skin Permeation

Picoplatin Synthesis: K₂PtCl₄ is a Preferred Tetrachloroplatinate Salt in a Patented Route for the Anticancer Drug Picoplatin

A patent for an improved synthesis of the anticancer drug picoplatin specifically identifies potassium tetrachloroplatinate (K₂PtCl₄) as a preferred starting material for the condensation step with 2-picoline [1]. The patent describes that this reaction is catalyzed by oxygen and further accelerated by the presence of a Pt(IV) complex, such as K₂PtCl₆, demonstrating a defined and optimized role for K₂PtCl₄ in this valuable synthetic pathway [1].

Medicinal Chemistry Pharmaceutical Process Chemistry Platinum Anticancer Agents

Recommended Application Scenarios for Potassium Tetrachloroplatinate(II) (K₂PtCl₄) Based on Proven Differentiated Performance


Synthesis of Cisplatin and Square-Planar Platinum(II) Complexes

K₂PtCl₄ is the benchmark starting material for the synthesis of cisplatin (cis-PtCl₂(NH₃)₂) and a vast library of square-planar Pt(II) coordination complexes. Its defined Pt(II) oxidation state and labile chloride ligands facilitate controlled ligand substitution with amines, phosphines, and other donor groups [1]. As detailed in Section 3, its favorable hot water solubility allows for the preparation of concentrated precursor solutions, streamlining the synthesis process.

Mechanistic and Kinetic Studies in Heterogeneous Catalysis

For researchers investigating catalytic hydrochlorination or other surface-mediated reactions, K₂PtCl₄ offers a mechanistically distinct platform compared to Pt(IV) salts. As shown by the significantly different kinetic isotope effect (KIE of 5 vs. 1.9 for K₂PtCl₆) in Section 3, K₂PtCl₄ enables the study of different rate-determining steps and transition state geometries [2]. This makes it an essential tool for fundamental catalysis science, not merely a generic source of platinum.

Laboratory Settings with Heightened Dermal Exposure Concerns

In research environments where handling large quantities of platinum salts is routine, but high-containment facilities are not available, the quantifiably lower dermal permeation of K₂PtCl₄ compared to K₂PtCl₆ (0.47 vs. 1.87 ng/cm² over 8 hours) offers a tangible advantage in risk mitigation [3]. Procurement of K₂PtCl₄ can be a proactive EHS decision, supported by direct comparative toxicological data.

Synthesis of Picoplatin and Related Anticancer Drug Intermediates

Following the patented synthetic route, K₂PtCl₄ is the preferred tetrachloroplatinate salt for preparing the key picoplatin intermediate (trichloropicolineplatinate salt) [4]. Its use is validated in the patent literature, providing a clear, defensible rationale for its procurement in medicinal chemistry and pharmaceutical process development workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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